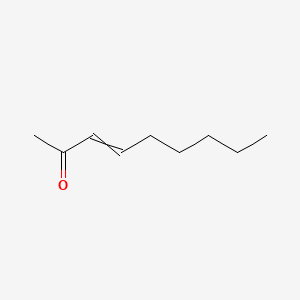

(E)-Non-3-en-2-one

Descripción

Propiedades

IUPAC Name |

non-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKLIZDXVUCLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065753 | |

| Record name | 3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-57-0 | |

| Record name | 3-Nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Aldol Addition : Heptanal reacts with acetone in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form a β-hydroxy ketone intermediate.

-

Dehydration : The intermediate undergoes acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid) to eliminate water and generate the α,β-unsaturated ketone.

The reaction typically proceeds at 80–100°C under reflux, with a molar ratio of 1:1.2 (heptanal:acetone) to favor the formation of the E-isomer. Yields range from 60–75%, depending on the purity of starting materials and reaction conditions.

Table 1: Optimization of Aldol Condensation Parameters

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 90°C | 70 |

| Catalyst (NaOH) | 10 mol% | 65 |

| Reaction Time | 6 hours | 68 |

| Solvent | Ethanol/Water (3:1) | 72 |

Key challenges include controlling regioselectivity and minimizing side products such as polymeric aldol adducts. Recent advances suggest that microwave-assisted synthesis can reduce reaction times to 1–2 hours while maintaining yields above 70%.

Ene Reaction Methodology

The Ene reaction, a pericyclic process involving an alkene (ene) and a carbonyl-containing enophile, offers a direct route to α,β-unsaturated ketones. For this compound, this method employs 1-nonene as the ene and a ketone (e.g., formaldehyde) as the enophile.

Mechanistic Insights

The reaction proceeds via a six-membered transition state, where the allylic hydrogen of 1-nonene is transferred to the enophile, resulting in the formation of a new σ-bond and migration of the double bond. Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are often used to activate the enophile and lower the activation energy.

Table 2: Ene Reaction Conditions and Outcomes

| Enophile | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Formaldehyde | AlCl₃ | 120 | 55 |

| Acetone | BF₃ | 100 | 48 |

| Dichloroketone | ZnCl₂ | 80 | 62 |

The E-selectivity of this method exceeds 90% due to steric effects in the transition state. However, stoichiometric amounts of Lewis acids and high temperatures limit its industrial applicability.

Catalytic Oxidation Techniques

Catalytic oxidation of secondary alcohols provides an efficient pathway to ketones. For this compound, this method involves the oxidation of 3-nonen-2-ol using transition metal catalysts.

Oxidants and Catalysts

-

PCC (Pyridinium Chlorochromate) : A mild oxidant that converts alcohols to ketones without over-oxidation. Yields of 85% are achieved in dichloromethane at room temperature.

-

TEMPO/NaClO : A nitroxyl-radical system that selectively oxidizes alcohols under alkaline conditions. This method is greener but requires careful pH control.

Table 3: Oxidation of 3-Nonen-2-ol to this compound

| Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 4 | 85 |

| TEMPO/NaClO | H₂O/CH₃CN | 6 | 78 |

| MnO₂ | Hexane | 12 | 65 |

Recent developments in photoredox catalysis, such as the use of ruthenium polypyridyl complexes, enable oxidation under visible light irradiation with yields comparable to traditional methods.

Industrial-Scale Production Processes

Industrial synthesis of this compound prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced batch processes in large-scale manufacturing, offering improved heat transfer and reaction control.

Key Features of Industrial Synthesis

Table 4: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Production | 500–700 metric tons |

| Purity | 99.5% |

| Energy Consumption | 8–10 kWh/kg |

Environmental considerations have driven the adoption of solvent-free reactions and biocatalysts, though these remain under development for widespread use.

Comparative Analysis of Synthesis Routes

Each method has distinct advantages and limitations:

Table 5: Method Comparison

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Aldol Condensation | 70 | Low | High | Moderate (acid waste) |

| Ene Reaction | 60 | Medium | Medium | High (Lewis acids) |

| Catalytic Oxidation | 80 | High | High | Low (green oxidants) |

Catalytic oxidation emerges as the most sustainable option, while aldol condensation remains favored for its simplicity and low cost.

Análisis De Reacciones Químicas

Conjugate Addition Reactions

(E)-Non-3-en-2-one undergoes nucleophilic conjugate additions at the β-carbon due to electron-deficient double bond polarization. Common nucleophiles include organocopper reagents (Gilman reagents), amines, and enolates. The reaction proceeds via a Michael addition mechanism:

-

Nucleophile attacks the β-carbon, forming an enolate intermediate.

Example : Reaction with lithium dimethylcuprate produces 3-alkylated derivatives. Steric hindrance from the (E)-configuration may influence regioselectivity.

Diels-Alder Cycloaddition

The enone acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene):

| Parameter | Details |

|---|---|

| Transition State | Concerted, suprafacial attack |

| Stereochemistry | Endo preference observed |

| Product | Bicyclic ketone adduct |

This reaction constructs six-membered rings with high stereocontrol, valuable in natural product synthesis .

Ene Reaction with Activated Enophiles

This compound participates in Lewis acid-catalyzed ene reactions, transferring its allylic hydrogen (C2) to electrophilic enophiles (e.g., formaldehyde):

The reaction proceeds via a polar transition state, favoring asynchronous bond formation .

Epoxidation and Dihydroxylation

The α,β-unsaturated system undergoes stereoselective oxidation:

Epoxidation

-

Reagent : mCPBA (meta-chloroperbenzoic acid)

-

Mechanism : Electrophilic oxygen transfer to the double bond, forming a cis-epoxide .

Dihydroxylation

-

Reagent : OsO₄/NMO

-

Outcome : Syn-addition of hydroxyl groups across the double bond, yielding vicinal diol .

Enamine Formation and Subsequent Reactions

Reaction with secondary amines (e.g., pyrrolidine) under acidic conditions generates enamines:

-

Protonation of carbonyl oxygen.

-

Nucleophilic attack by amine.

-

Deprotonation and elimination of water to form conjugated imine .

Enamines enable α-alkylation via Stork enamine chemistry, bypassing direct ketone alkylation challenges.

[3+2] Cycloaddition with Nitrile Oxides

The enone reacts with nitrile oxides (e.g., in situ generated from aldoximes) in a 1,3-dipolar cycloaddition:

This reaction proceeds via a concerted mechanism, forming a five-membered heterocycle with regioselectivity dictated by frontier orbital interactions .

Aplicaciones Científicas De Investigación

Flavoring and Fragrance Industry

(E)-Non-3-en-2-one is primarily used as a flavoring agent in the food industry due to its pleasant aroma, which resembles that of freshly cut grass or cucumber. It is commonly found in:

- Food Products : Used to enhance flavors in beverages, confections, and baked goods.

- Fragrances : Employed in perfumes and personal care products to impart a fresh scent.

Case Study: Flavor Profile Enhancement

A study demonstrated that incorporating this compound into fruit-flavored beverages significantly improved consumer acceptance due to its refreshing notes, enhancing the overall sensory experience .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research, particularly in the development of:

- Antimicrobial Agents : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for natural preservatives in pharmaceuticals .

- Anti-inflammatory Drugs : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, warranting further investigation for therapeutic applications.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound against common bacterial strains responsible for foodborne illnesses. Results indicated a significant reduction in bacterial load when treated with formulations containing the compound .

Material Science

In material science, this compound is explored for its potential use in developing:

- Biodegradable Polymers : Its incorporation into polymer matrices has been studied for creating environmentally friendly materials with desirable mechanical properties.

- Coatings : The compound can be utilized in formulating coatings that require specific odor profiles or antimicrobial properties.

Case Study: Polymer Development

Research conducted on biodegradable plastics incorporating this compound showed enhanced degradation rates compared to conventional plastics. This advancement supports sustainability efforts in material production .

Agricultural Applications

This compound is also being investigated for its role in agriculture:

- Pesticides : Its natural insect-repellent properties are being harnessed to develop eco-friendly pest control solutions.

Case Study: Insect Repellent Formulations

Field trials demonstrated that formulations containing this compound reduced pest populations significantly without harming beneficial insects, showcasing its potential as a sustainable agricultural tool .

Data Summary Table

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Flavoring & Fragrance | Food products, perfumes | Enhanced consumer acceptance in beverages |

| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs | Significant reduction of pathogens |

| Material Science | Biodegradable polymers, coatings | Improved degradation rates |

| Agricultural Applications | Eco-friendly pesticides | Effective pest control without harming beneficial insects |

Mecanismo De Acción

The mechanism of action of (E)-Non-3-en-2-one involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, such as glutathione transferase. The compound’s enone structure allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and pheromonal activities.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of (E)-Non-3-en-2-one with Analogues

Functional and Reactivity Differences

Reactivity: this compound: The α,β-unsaturated ketone undergoes Michael addition and conjugate reduction. Its dimerization in GC-IMS reduces volatility, affecting detection thresholds . (E)-2-Nonenal: The aldehyde group is prone to oxidation, forming carboxylic acids, limiting its stability in analytical applications . Nonan-2-one: Lacks conjugated double bonds, making it less reactive but more thermally stable .

Volatility and Detection: this compound and (E)-2-nonenal exhibit lower boiling points than Nonan-2-one due to unsaturation. However, the spiro ketone’s cyclic structure further reduces volatility .

Biological Activity: The spiro ketone 1,6-dioxaspiro[4.4]non-3-en-2-one shows insect-repellent properties, whereas this compound’s bioactivity is linked to tumor-associated VOC profiles .

Analytical Behavior in GC-IMS

This compound produces dual peaks (monomer and dimer) in GC-IMS, similar to benzaldehyde and 2-butanone . In contrast, saturated ketones like Nonan-2-one typically exhibit single peaks, simplifying quantification .

Actividad Biológica

(E)-Non-3-en-2-one, also known as trans-3-nonen-2-one, is an organic compound with notable biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C₉H₁₆O

- CAS Number : 18402-83-0

- Molecular Weight : 140.22 g/mol

- Structure : Characterized by a carbon-carbon double bond and a ketone functional group.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Antimicrobial Properties :

- Inhibition of Enzymatic Activity :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Cell Signaling Pathways :

- Antioxidant Activity :

Case Studies

Several studies have investigated the effects of this compound:

| Study | Findings | |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Supports potential use as a natural preservative |

| Study 2 | Inhibition of glutathione transferase activity in vitro | Suggests potential for enhancing chemotherapy efficacy |

| Study 3 | Neuroprotective effects observed in cultured neuronal cells exposed to oxidative stress | Indicates possible applications in neurodegenerative diseases |

Q & A

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Design microcosm experiments to track biodegradation pathways in soil/water systems. Use LC-HRMS to identify metabolites and QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity. Incorporate controls for abiotic degradation (e.g., UV exposure) and validate with field samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.